N-[3-(cyclohexylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with multiple rings and substituents, making it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of N4-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. One common method includes the cyclization of a preformed pyrazole or pyridine ring with appropriate substituents. The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethyl benzyl-ammonium chloride . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other groups.
Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s complexity and potential biological activity.
Scientific Research Applications
N~4~-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N4-{3-[(CYCLOHEXYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling and proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridines and pyrazolopyrimidines, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar biological activities.
N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1’-BIPHENYL]-4-CARBOXAMIDE: Shares structural similarities and potential biological activities.
Properties
Molecular Formula |
C31H35N7O2 |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
N-[3-(cyclohexylcarbamoyl)-1-ethylpyrazol-4-yl]-3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C31H35N7O2/c1-2-37-18-25(28(35-37)31(40)32-21-9-5-3-6-10-21)34-30(39)23-17-24(19-13-14-19)33-29-26(23)27(20-15-16-20)36-38(29)22-11-7-4-8-12-22/h4,7-8,11-12,17-21H,2-3,5-6,9-10,13-16H2,1H3,(H,32,40)(H,34,39) |
InChI Key |
LULKGVXKGWXGHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCCC2)NC(=O)C3=CC(=NC4=C3C(=NN4C5=CC=CC=C5)C6CC6)C7CC7 |
Origin of Product |
United States |
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